2,3,5-Tribromothieno[3,2-b]thiophene
Overview
Description
2,3,5-Tribromothieno[3,2-b]thiophene is a brominated derivative of thieno[3,2-b]thiophene, a heterocyclic compound containing sulfur atoms. This compound is characterized by the presence of three bromine atoms at the 2, 3, and 5 positions of the thieno[3,2-b]thiophene ring. It has a molecular formula of C6HBr3S2 and a molecular weight of approximately 376.91 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromothieno[3,2-b]thiophene typically involves the bromination of thieno[3,2-b]thiophene. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tribromothieno[3,2-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Stille, and Heck reactions to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and a polar solvent (e.g., dimethylformamide).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and ligands in the presence of bases (e.g., potassium phosphate) and solvents (e.g., toluene).
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous solvents (e.g., ether) under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminothiophene derivative, while coupling with an aryl halide produces a biaryl compound .
Scientific Research Applications
2,3,5-Tribromothieno[3,2-b]thiophene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: It serves as a building block for the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3,5-Tribromothieno[3,2-b]thiophene and its derivatives involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atoms enhance the compound’s reactivity and binding affinity, facilitating its incorporation into larger molecular frameworks. The specific pathways and targets depend on the derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrabromothieno[3,2-b]thiophene: Contains four bromine atoms and exhibits similar reactivity but with different substitution patterns.
3-(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid: Used in dye-sensitized solar cells and has distinct electronic properties.
Uniqueness
2,3,5-Tribromothieno[3,2-b]thiophene is unique due to its specific bromination pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of specialized materials and compounds with tailored functionalities .
Properties
IUPAC Name |
2,5,6-tribromothieno[3,2-b]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr3S2/c7-3-1-2-5(11-3)4(8)6(9)10-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYOKEVNMWXDNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361024 | |
Record name | 2,3,5-tribromothieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25121-88-4 | |
Record name | 2,3,5-Tribromothieno[3,2-b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25121-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-tribromothieno[3,2-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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